2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine

Medicinal Chemistry Secondary Amine Lipophilicity

Generic substitution among fluorinated cyclobutyl amines is chemically unsound, as minor structural changes alter steric, electronic, and H-bond profiles. This compound provides the exact N-methylated scaffold required for SAR studies. - Precise combination of cyclobutyl ring, terminal CF3, and N-methyl secondary amine. - Computed XLogP3 3.2 and TPSA 12 Ų support favorable CNS permeability. - Versatile building block for FBDD campaigns and H3R ligand synthesis. Available in research quantities with reliable global shipping.

Molecular Formula C9H16F3N
Molecular Weight 195.23 g/mol
CAS No. 2097962-88-2
Cat. No. B1481995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine
CAS2097962-88-2
Molecular FormulaC9H16F3N
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCNCC(CC(F)(F)F)C1CCC1
InChIInChI=1S/C9H16F3N/c1-13-6-8(5-9(10,11)12)7-3-2-4-7/h7-8,13H,2-6H2,1H3
InChIKeyBLGIBTLPRBLYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


2-Cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine (CAS 2097962-88-2) is a synthetic fluorinated secondary amine with the molecular formula C9H16F3N and a molecular weight of 195.23 g/mol [1]. Its structure combines a cyclobutyl ring, a 4,4,4-trifluorobutyl chain, and an N-methyl amine, yielding computed descriptors such as XLogP3 of 3.2, a topological polar surface area of 12 Ų, one hydrogen bond donor, four hydrogen bond acceptors, four rotatable bonds, and an exact mass of 195.12348400 Da [1]. The compound contains one undefined stereocenter, making stereochemical specification a critical procurement parameter [1].

N-methyl secondary amine building block for SAR and parallel synthesis workflows
Cyclobutyl-CF3 fragment scaffold for fragment-based discovery and medicinal chemistry
Undefined stereocenter supports chiral resolution and stereochemical SAR exploration

Structural Determinants for Procurement


Generic substitution among fluorinated cyclobutyl amines is chemically unsound because minor structural perturbations produce divergent steric, electronic, and physicochemical profiles. The target compound bears a direct cyclobutyl attachment at the 2-position of the butan-1-amine backbone combined with N-methylation and a terminal CF3 group [1]. Removing the N-methyl group (e.g., 2-cyclobutyl-4,4,4-trifluorobutan-1-amine, CAS 2098068-06-3) alters hydrogen-bond donor count and basicity, while relocating the amine (e.g., 1-cyclobutyl-4,4,4-trifluorobutan-2-amine, CAS 1495011-51-2) changes the spatial orientation of the pharmacophore [2]. Replacing the cyclobutyl ring with a smaller alkyl chain (e.g., 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine, CAS 2008046-42-0) reduces steric bulk and lipophilicity, potentially compromising target engagement in structure-activity relationships . Even the regioisomeric 2-(cyclobutylmethyl) analog (CAS 2098067-93-5) introduces an extra methylene spacer that alters conformational flexibility and metabolic stability . Without explicit comparative biological data, these structural differences constitute the only verifiable basis for non-interchangeability.

N-methylation state alters hydrogen-bond donor count and basicity; des-methyl analogs may shift SAR interpretation and synthetic derivatization routes.
Cyclobutyl ring contributes distinct steric volume and ring strain not replicated by ethyl or linear alkyl analogs; target engagement context may differ.
Amine regioisomerism (1-amino vs 2-amino position) changes pharmacophore geometry; scaffolds are not directly interchangeable without re-validation.

Structural Analog Differentiation


N-Methylation vs. Primary Amine Analog

The target compound contains an N-methyl secondary amine, whereas the closely related analog 2-cyclobutyl-4,4,4-trifluorobutan-1-amine (CAS 2098068-06-3) is a primary amine. This difference reduces the hydrogen bond donor count from 2 (primary amine) to 1 (secondary N-methyl amine) [1] and increases the heavy atom count from 12 to 13 [1][2]. The methylation also increases calculated lipophilicity (XLogP3 3.2 vs. an estimated ~2.8 for the primary amine analog) [1]. These differences can affect membrane permeability, metabolic N-dealkylation susceptibility, and synthetic derivatization potential.

N-Methyl vs Primary Amine
Reported
Target: HBD=1, XLogP3=3.2, Heavy Atoms=13
Comparator: HBD=2, XLogP3≈2.8, Heavy Atoms=12
Supports N-methylation SAR context
Computed properties; confirm experimentally
Medicinal Chemistry Secondary Amine Lipophilicity

Conformational Restriction: Direct Cyclobutyl vs. Spacer

The target compound features a cyclobutyl ring directly attached to the 2-position of the butylamine chain, while the analog 2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine (CAS 2098067-93-5) inserts a methylene spacer between the cyclobutyl group and the backbone [1]. This spacer increases the rotatable bond count from 4 to 5 [1][2] and adds one heavy atom (13 vs. 14) [1][2]. The direct cyclobutyl attachment imposes greater conformational restriction on the ring relative to the amine, potentially leading to a more defined pharmacophore geometry.

Direct vs Spacer Cyclobutyl
Reported
Target: Rotatable Bonds=4, Heavy Atoms=13
Comparator: Rotatable Bonds=5, Heavy Atoms=14
Supports conformational restriction context
Cactvs-computed properties
Conformational Analysis Steric Bulk Scaffold Design

Cyclobutyl vs. Ethyl: Steric and Strain Effects

Replacing the cyclobutyl group with an ethyl group yields 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine (CAS 2008046-42-0). This substitution reduces the molecular weight from 195.23 to 169.20 g/mol, lowers the heavy atom count from 13 to 11, and decreases the computed complexity from 151 to approximately 93 [1]. The cyclobutyl ring introduces inherent ring strain (~26 kcal/mol) and a defined steric volume that the linear ethyl chain cannot replicate, potentially affecting binding pocket complementarity and CYP-mediated metabolism.

Cyclobutyl vs Ethyl Core
Class-level
ΔMW +26.03 g/mol ΔComplexity ≈+58; Heavy Atoms +2
Supports steric occupancy context
Ring-strain effects are class-level inference
Steric Parameters Ring Strain Metabolic Stability

Amine Position Isomerism: 1-Amine vs. 2-Amine

The target compound is a 1-butanamine derivative (amine at the 1-position of the butyl chain), whereas 1-cyclobutyl-4,4,4-trifluorobutan-2-amine (CAS 1495011-51-2) is a 2-butanamine derivative with the amine shifted to the 2-position [1][2]. This positional isomerism places the amine and cyclobutyl groups in different spatial relationships relative to the trifluoromethyl terminus. Although both share the same molecular formula (C8H14F3N) and molecular weight (181.20 g/mol for the non-methylated comparator analogs), the N-methylated target (C9H16F3N, 195.23 g/mol) adds further differentiation through methylation state [1].

1-Amine vs 2-Amine Position
Reported
Target: C-1 amine (1-butanamine), N-methylated, MW=195.23
Comparator: C-2 amine (2-butanamine), primary, MW=181.20
Supports regioisomeric SAR context
Nomenclature-based structural differentiation
Regioisomerism Pharmacophore Geometry Synthetic Intermediate

Cyclobutyl Presence: Lipophilicity and Steric Differentiation

The cyclobutyl ring is a key structural feature absent in simpler 4,4,4-trifluoro-N-methylbutan-1-amine (no cycloalkyl group). The addition of cyclobutyl increases the XLogP3 from approximately 2.0 (estimated for the parent linear amine) to 3.2 [1][2], reflecting a significant lipophilicity enhancement. Cyclobutyl also contributes a defined steric footprint with a volume of roughly 70–75 ų, which is distinct from cyclopropyl (~45–50 ų) and cyclopentyl (~90–95 ų) [3]. This positions the compound uniquely in cycloalkyl SAR series where cyclobutyl provides an intermediate steric and lipophilic profile.

Cyclobutyl Physicochemical Impact
Class-level
XLogP3=3.2 Steric volume ≈70–75 ų; ΔXLogP3 ≈+1.2 vs linear
Supports cycloalkyl SAR context
LipE and steric complementarity review
Lipophilicity Fragment-Based Drug Design Cycloalkyl SAR

Procurement Application Scenarios


Fragment-Based Discovery: Cyclobutyl Amine Scaffold

The compound serves as a versatile fragment or building block in FBDD campaigns targeting receptors or enzymes where the combination of a cyclobutyl ring, trifluoromethyl group, and N-methyl secondary amine is specified in the pharmacophore model [1]. Its computed XLogP3 of 3.2 and low TPSA of 12 Ų suggest favorable passive permeability for CNS or intracellular targets [1]. Procurement is driven by the need for a specific N-methylated scaffold that differs from primary amine or non-cyclobutyl analogs.

H3 Receptor Ligand Intermediates

Cyclobutyl amine derivatives have been patented as histamine-3 receptor ligands with potential applications in cognitive disorders, pain, and metabolic diseases [2]. The N-methyl-cyclobutyl-trifluorobutylamine scaffold of the target compound aligns with the structural motifs claimed in patent families (e.g., US20090227593A1), making it a candidate intermediate for synthesizing novel H3R ligands. The specific substitution pattern distinguishes it from earlier-generation cyclobutyl amines.

Metabolic Stabilization via Cyclobutyl-CF3 Motif

The cyclobutyl ring and terminal CF3 group are known to impart metabolic stability by reducing CYP-mediated oxidation at benzylic or allylic positions [3]. The target compound incorporates both features in a single, compact scaffold (MW 195.23 g/mol) suitable for late-stage functionalization. Procurement supports medicinal chemistry programs seeking to replace metabolically labile motifs with a cyclobutyl-CF3 combination while retaining the synthetic handle of a secondary amine.

Stereochemical Probes from Undefined Stereocenter

The compound contains one undefined stereocenter at the 2-position of the butylamine chain [1]. This makes it a valuable substrate for chiral resolution studies, asymmetric synthesis methodology development, or the preparation of enantiomerically pure derivatives for stereospecific biological evaluation. Procurement of the racemic or scalemic mixture enables exploration of stereochemistry-activity relationships that are inaccessible with achiral or enantiopure-only analogs.

Application
Selection Property
Validation Focus
Fragment-based discovery campaigns
Cyclobutyl-CF3-NMe scaffold identity
Pharmacophore-model fit context
H3 receptor ligand SAR studies
Cyclobutyl amine scaffold architecture
Receptor-ligand binding context
Metabolic stability SAR studies
Cyclobutyl-CF3 motif identity
CYP-mediated metabolism context
Stereochemical SAR exploration
Undefined stereocenter at C-2
Enantiomer-resolution context
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